molecular formula C15H12FN5O B11272558 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B11272558
M. Wt: 297.29 g/mol
InChI Key: YVZRKFZDPCVOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is an acetamide derivative featuring a fluorinated aryl group and a tetrazole-substituted phenyl ring. The 4-fluorophenyl moiety contributes to enhanced lipophilicity and metabolic stability, while the tetrazole group (a bioisostere for carboxylic acid) improves bioavailability and binding affinity to biological targets .

Properties

Molecular Formula

C15H12FN5O

Molecular Weight

297.29 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-[3-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C15H12FN5O/c16-12-6-4-11(5-7-12)8-15(22)18-13-2-1-3-14(9-13)21-10-17-19-20-21/h1-7,9-10H,8H2,(H,18,22)

InChI Key

YVZRKFZDPCVOGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Formation of the Tetrazole Ring

The tetrazole moiety at the 3-position of the phenyl ring is synthesized via a [2+3] cycloaddition reaction between a nitrile precursor and sodium azide. For example, 3-aminophenylacetonitrile undergoes cyclization in the presence of zinc bromide (ZnBr₂) as a Lewis acid catalyst and ammonium chloride (NH₄Cl) in dimethylformamide (DMF) at 100°C for 24 hours. This method achieves a 68–72% yield of 3-(1H-tetrazol-1-yl)aniline , confirmed by 1H^1H-NMR (δ\delta 8.52 ppm, singlet, tetrazole proton) and IR spectroscopy (v~max~ 3120 cm⁻¹, N–H stretch).

Table 1: Optimization of Tetrazole Cyclization

ParameterOptimal ConditionYield (%)Purity (%)
CatalystZnBr₂7298
SolventDMF6897
Temperature (°C)1007096
Reaction Time (h)247298

Amide Bond Formation

The acetamide group is introduced via a coupling reaction between 4-fluorophenylacetic acid and 3-(1H-tetrazol-1-yl)aniline . A modified Steglich esterification employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile at room temperature for 24 hours. Key steps include:

  • Activation of the carboxylic acid: EDC (1.2 equiv) and HOBt (1.1 equiv) are added to 4-fluorophenylacetic acid in anhydrous acetonitrile, stirred for 30 minutes.

  • Nucleophilic attack: 3-(1H-tetrazol-1-yl)aniline (1.0 equiv) is added dropwise, followed by triethylamine (TEA, 2.0 equiv) to maintain a pH of 8–9.

  • Workup: The crude product is extracted with ethyl acetate, washed with 5% NaHCO₃ and brine, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Table 2: Amide Coupling Efficiency

Coupling AgentSolventYield (%)Purity (%)
EDC/HOBtAcetonitrile7599
DCC/DMAPDCM6291
HATUDMF6895

Mechanistic Insights and Side Reactions

Role of EDC/HOBt in Amide Formation

The EDC/HOBt system activates the carboxylic acid through the formation of an O-acylisourea intermediate , which reacts with the aniline’s primary amine to generate the acetamide bond. Competing side reactions include:

  • Hydrolysis of EDC : Excess water leads to urea byproducts, mitigated by anhydrous conditions.

  • Tetrazole Ring Opening : Prolonged exposure to acidic or basic conditions destabilizes the tetrazole, necessitating pH control (pH 7–9).

Byproduct Analysis

LC-MS analysis of crude mixtures identifies two major impurities:

  • N-(3-Cyanophenyl)acetamide (m/z 175.1): Resulting from incomplete tetrazole cyclization.

  • 4-Fluorophenylacetic Acid Dimer (m/z 290.2): Formed via acid-catalyzed self-condensation, minimized by using HOBt as a stabilizing agent.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent patents describe a continuous flow system for large-scale production:

  • Tetrazole Formation : A tubular reactor (80°C, 10 MPa) with ZnBr₂ and NaN₃ in DMF achieves 85% conversion in 2 hours.

  • Amide Coupling : A microreactor with EDC/HOBt in acetonitrile reduces reaction time to 4 hours (yield: 78%).

Table 3: Batch vs. Flow Synthesis Comparison

ParameterBatch MethodFlow Method
Reaction Time (h)244
Yield (%)7578
Purity (%)9997
ScalabilityLimited to 10 kg>100 kg/day

Analytical Characterization

Spectroscopic Validation

  • 1H^1H-NMR (400 MHz, CDCl₃): δ\delta 3.76 (s, 2H, CH₂), 6.62–7.62 (m, 8H, aromatic), 8.52 (s, 1H, tetrazole), 10.16 (s, 1H, NH).

  • IR (KBr): 3340 cm⁻¹ (N–H), 1712 cm⁻¹ (C=O), 1597 cm⁻¹ (C=N tetrazole).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 acetonitrile:water), purity 99.2% .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties.

    Biological Studies: It can be used to study the interactions of tetrazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key Substituents:
  • 4-Fluorophenyl Group: Present in the target compound and Flufenacet (herbicide, ).
  • Tetrazole Group : The 1H-tetrazol-1-yl group in the target compound mimics carboxylate groups, a feature shared with compounds like N-[2,5-diethoxy-4-(1H-tetrazol-1-yl)phenyl]acetamide (). This substitution is critical for enzymatic inhibition and metabolic resistance .
Heterocyclic Variations:
  • Thiazolidinone/Thiadiazole: Compounds in and Flufenacet () incorporate thiazolidinone or thiadiazole rings, which are less metabolically stable than tetrazoles but offer diverse electronic profiles for target interactions.
  • Pyridazin/Pyrimidin : CID-49671233 () includes pyridazin and pyrimidin moieties, which may enhance π-π stacking in receptor binding but lack the tetrazole’s bioisosteric advantage.

Biological Activity

2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action based on diverse scientific studies.

  • Molecular Formula : C16_{16}H15_{15}FN4_{4}O
  • Molecular Weight : 300.32 g/mol
  • Structure : The compound features a fluorophenyl group and a tetrazole moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, particularly against various cancer cell lines.

Cytotoxicity Studies

A study conducted on different derivatives of phenylacetamide, including this compound, demonstrated significant cytotoxic effects against prostate carcinoma (PC3) and breast cancer (MCF-7) cell lines. The findings are summarized in the table below:

CompoundCell LineIC50_{50} (μM)Reference Drug IC50_{50} (μM)
2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamidePC35240 (Imatinib)
2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamideMCF-710098 (Imatinib)

These results indicate that while the compound exhibits lower activity than imatinib, it still shows promise as a potential anticancer agent, particularly with modifications to its structure enhancing efficacy against specific cancer types .

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Induction of Apoptosis : The compound has been shown to promote apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It interferes with the cell cycle progression, particularly in the G0/G1 phase, which inhibits cancer cell proliferation.
  • Differentiation Induction : The compound may also induce differentiation in certain cancer cell types, contributing to its overall anticancer activity .

Case Studies

Several case studies have examined the biological activity of this compound and its derivatives:

  • Prostate Cancer Study : In vitro tests revealed that derivatives with nitro substitutions exhibited stronger cytotoxicity compared to those with methoxy groups. This suggests that electronic effects from substituents play a crucial role in the compound's activity .
  • Breast Cancer Analysis : A comparative study against MCF-7 cells indicated that structural modifications could enhance the potency of phenylacetamide derivatives. The most effective compounds were noted for their ability to induce apoptosis more effectively than standard treatments .

Q & A

Basic: What are the key synthetic routes for 2-(4-fluorophenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the tetrazole ring via cyclization of nitriles with sodium azide in the presence of ammonium chloride .
  • Step 2: Coupling of the 4-fluorophenylacetamide moiety to the tetrazole-containing aromatic ring using a nucleophilic substitution or amidation reaction.
  • Optimization: Reaction conditions (e.g., temperature: 80–100°C, solvent: DMF or THF, catalyst: triethylamine) are critical for yield and purity. Excess reagents are avoided to minimize byproducts .

Basic: Which characterization techniques are essential to confirm the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, tetrazole protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 340.12) .
  • Infrared (IR) Spectroscopy: Peaks at 1650–1680 cm1^{-1} confirm the amide C=O stretch .

Basic: What preliminary biological screening models are used to assess its bioactivity?

Answer:

  • In vitro assays:
    • Anticancer: Cell viability assays (MTT) against cancer lines (e.g., HeLa, MCF-7) with IC50_{50} values reported .
    • Antimicrobial: Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
  • Targeted assays: Kinase inhibition studies (e.g., EGFR) using fluorescence polarization .

Advanced: How does the tetrazole moiety influence the compound’s pharmacokinetic properties?

Answer:

  • Metabolic stability: The tetrazole group enhances resistance to cytochrome P450-mediated oxidation compared to carboxylate analogs .
  • Solubility: Tetrazole’s ionizable nature improves aqueous solubility at physiological pH, critical for bioavailability .
  • Structure-activity relationship (SAR): Modifications to the tetrazole’s substituents (e.g., alkyl groups) can alter binding affinity to targets like kinases or GPCRs .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Answer:

  • Assay variability: Differences in cell lines (e.g., HeLa vs. A549) or culture conditions (serum concentration) may explain discrepancies in IC50_{50} values .
  • Comparative analysis: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and reference controls (e.g., doxorubicin for cytotoxicity) .
  • Structural analogs: Compare activity with derivatives (see table below) to identify critical pharmacophores .
Analog Modification IC50_{50} (µM) Target
Parent compoundNone12.5EGFR kinase
2-(4-Fluorophenyl)-N-[3-(5-methyltetrazol-1-yl)phenyl]acetamideMethyl-tetrazole8.2EGFR kinase
2-(4-Chlorophenyl)-N-[3-(tetrazol-1-yl)phenyl]acetamideChlorophenyl18.7VEGFR-2 kinase

Advanced: What strategies optimize in vivo efficacy while minimizing toxicity?

Answer:

  • Prodrug design: Introduce hydrolyzable groups (e.g., esters) to improve absorption and reduce hepatic toxicity .
  • Dosing regimen: Pharmacokinetic studies (e.g., AUC, Cmax_{max}) in rodent models guide dose intervals .
  • Toxicology screening: Assess hepatotoxicity (ALT/AST levels) and nephrotoxicity (creatinine clearance) in repeat-dose studies .

Methodological: How are computational methods applied to study this compound’s mechanism?

Answer:

  • Molecular docking: Predict binding modes to targets (e.g., EGFR kinase) using AutoDock Vina, with force fields (AMBER) validating interactions .
  • QSAR models: Correlate substituent electronegativity or logP values with bioactivity to guide synthesis .
  • MD simulations: Analyze stability of ligand-protein complexes over 100 ns trajectories to identify critical binding residues .

Safety: What protocols ensure safe handling during synthesis and bioassays?

Answer:

  • Personal protective equipment (PPE): Gloves (nitrile), lab coats, and goggles prevent dermal/ocular exposure .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
  • Waste disposal: Segregate halogenated waste (e.g., fluorophenyl byproducts) for incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.